molecular formula C11H14FNO2 B1472475 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine CAS No. 1557516-99-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine

Cat. No.: B1472475
CAS No.: 1557516-99-0
M. Wt: 211.23 g/mol
InChI Key: AIPCHSVWTZSENK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine is a chemical compound that belongs to the class of organic compounds known as benzodioxanes. These compounds are characterized by a benzene ring fused to a dioxane ring. The presence of a fluorine atom and an amine group in its structure makes it a compound of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects and potential toxic or adverse effects at high doses have been observed, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . Understanding these processes is essential for optimizing its use in biochemical research.

Preparation Methods

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate fluorinated reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require a polar aprotic solvent and a controlled pH environment to ensure the desired product is obtained .

Chemical Reactions Analysis

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine can be compared with other benzodioxane derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(12,7-13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPCHSVWTZSENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC2=C(C=C1)OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine

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